molecular formula C16H25N3O2S B6967887 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine

1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B6967887
M. Wt: 323.5 g/mol
InChI Key: AWXXZJUIXABGJJ-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared through standard organic synthesis techniques.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the piperazine ring with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the pyridinylmethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyridinylmethyl groups can play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

  • 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperazine
  • 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
  • 1-(2-Cyclobutylethylsulfonyl)-4-(quinolin-3-ylmethyl)piperazine

Comparison: Compared to these similar compounds, 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine may exhibit unique properties due to the position of the pyridinylmethyl group. This positional difference can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.

Properties

IUPAC Name

1-(2-cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-22(21,12-6-15-3-1-4-15)19-10-8-18(9-11-19)14-16-5-2-7-17-13-16/h2,5,7,13,15H,1,3-4,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXXZJUIXABGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCS(=O)(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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